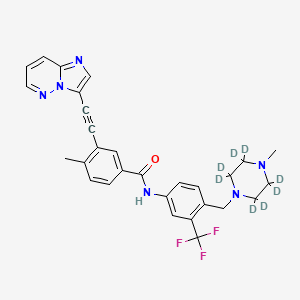
帕纳替尼 D8
描述
Ponatinib D8 is an internal standard for the quantification of ponatinib . It is an orally bioavailable Bcr-Abl tyrosine kinase inhibitor . It inhibits the tyrosine kinase inhibitor-resistant mutant Bcr-Abl T315I, as well as Bcr-Abl Q252H, Bcr-Abl Y253F, Bcr-Abl M351T, and Bcr-Abl H396P mutants .
Synthesis Analysis
The synthesis of Ponatinib analogues has been reported in the literature . The inhibitory activity of these compounds against K562 and HL60 cells was comparable to that of Ponatinib .
Molecular Structure Analysis
Ponatinib D8 has a complex molecular structure. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . The molecular mechanism by which Ponatinib overcomes mutations of BCR-ABL and some other targets has been explained .
Chemical Reactions Analysis
Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . This protein arises from the fused Bcr and Abl gene .
Physical And Chemical Properties Analysis
Ponatinib D8 has a molecular weight of 540.6 g/mol . Its molecular formula is C29H27F3N6O . The exact mass and monoisotopic mass of Ponatinib D8 are 540.27005796 g/mol .
科学研究应用
帕纳替尼治疗全身肥大细胞增多症和肥大细胞白血病
帕纳替尼已显示出诱导伊马替尼耐药人肥大细胞凋亡的有效性,特别是针对全身肥大细胞增多症和肥大细胞白血病中发现的 D816V KIT 突变。它使突变的 D816V KIT 去磷酸化,使 β-catenin 信号沉默,并触发凋亡,这对于治疗患有 D816V KIT 的全身肥大细胞增多症患者具有重要意义 (Jin, Ding, & Pan, 2014)。
脑部蓄积的局限性
帕纳替尼及其活性代谢物 N-去甲基帕纳替尼由于转运蛋白 ABCB1 和 ABCG2 的外排作用,在脑中的蓄积有限。这一发现对于考虑药理学抑制脑转移患者或恶性细胞中这些转运蛋白的显着表达具有重要意义 (Kort, van Hoppe, Sparidans, Wagenaar, Beijnen, & Schinkel, 2017)。
联合治疗中增强抗白血病疗效
帕纳替尼与 PI3K/mTOR 双重抑制剂 VS-5584 的组合在治疗慢性髓性白血病 (CML) 中显示出协同的抗白血病作用。这种组合减少了所需的帕纳替尼剂量,并更有效地靶向白血病细胞,这有望选择性地消除 CML 细胞和白血病干细胞 (Kayabaşı, Yelken, Aşık, Okcanoğlu, Sogutlu, Gasımlı, Susluer, Saydam, Avcı, & Gunduz, 2021)。
帕纳替尼作为多靶点泛 FGFR 抑制剂
研究表明,帕纳替尼是一种有效的多靶点酪氨酸激酶抑制剂,对各种 FGFR 扩增或突变的癌症模型具有活性。它抑制所有四个 FGFR 的体外激酶活性,证明了其在治疗 FGFR 驱动的癌症中的潜力 (Gozgit, Wong, Moran, Wardwell, Mohemmad, Narasimhan, Shakespeare, Wang, Clackson, & Rivera, 2012)。
与超-CVAD 联合治疗急性淋巴细胞白血病
帕纳替尼与超-CVAD 化疗联合使用可有效治疗费城染色体阳性急性淋巴细胞白血病,提供早期持续缓解 (Jabbour, Kantarjian, Ravandi, Thomas, Huang, Faderl, Pemmaraju, Daver, Garcia-Manero, Sasaki, Cortes, Garris, Yin, Khoury, Jorgensen, Estrov, Bohannan, Konopleva, Kadia, Jain, Dinardo, Wierda, Jeanis, & O'Brien, 2015)。
帕纳替尼治疗 FLT3 驱动的急性髓系白血病
帕纳替尼在 FLT3 驱动的急性髓系白血病模型和其他血液系统恶性肿瘤中显示出强大的活性,进一步支持了其在 FLT3-ITD 驱动的 AML 患者中的研究 (Gozgit, Wong, Wardwell, Tyner, Loriaux, Mohemmad, Narasimhan, Shakespeare, Wang, Druker, Clackson, & Rivera, 2011)。
帕纳替尼与米哚妥林协同联合用药
帕纳替尼与米哚妥林 (PKC412) 联合使用,对携带 KIT D816V 的肿瘤肥大细胞表现出协同的生长抑制作用。这种组合有望用于晚期全身肥大细胞增多症的治疗 (Gleixner, Peter, Blatt, Suppan, Reiter, Radia, Hadzijusufovic, & Valent, 2013)。
作用机制
Target of Action
Ponatinib D8, also known as Ponatinib, primarily targets the Bcr-Abl tyrosine kinase protein . This protein is constitutively active and promotes the progression of chronic myeloid leukemia (CML) .
Mode of Action
Ponatinib is a multi-target kinase inhibitor . It is especially effective in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .
Biochemical Pathways
Ponatinib’s primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome . By inhibiting the tyrosine kinase activity of Abl and T315I mutant kinases, Ponatinib disrupts the progression of CML .
Result of Action
Ponatinib is highly effective in treating CML. For patients with chronic-phase CML, the response rate and 5-year overall survival (OS) were higher than those observed in the Ponatinib Ph + ALL and CML Evaluation (PACE) trial . The major molecular response was 58.7% vs 40% and OS was 76% vs 73% .
Action Environment
The efficacy and safety of Ponatinib can be influenced by various environmental factors. For instance, the age of the patient and comorbidities such as hypertension and diabetes can increase the risk of arterial occlusive events . Therefore, it’s crucial to closely monitor these factors to maximize the benefits of Ponatinib .
安全和危害
未来方向
Ponatinib is currently approved by the US Food and Drug Administration for patients with chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, specifically targeting the BCR-ABL gene mutation, T315I . Due to Ponatinib’s unique multi-targeted characteristics, further studies have demonstrated its ability to target other important tyrosine kinases (FGFR, PDGFR, SRC, RET, KIT, and FLT1) in other human malignancies . The association between prior exposure to nilotinib and a higher risk of post-ponatinib arterial occlusive events requires further validation .
生化分析
Biochemical Properties
Ponatinib D8 is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . Ponatinib D8 is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .
Cellular Effects
Ponatinib D8 has shown deep and durable responses in patients with chronic-phase chronic myeloid leukemia (CP-CML) resistant to multiple prior tyrosine kinase inhibitors (TKIs) . Arterial occlusive events (AOEs) have emerged as notable adverse events . Ponatinib D8-treated patients with chronic phase–CML did not show a significant improvement with allogeneic stem cell transplantation, whereas those with accelerated phase/blast phase–CML had a much better outcome .
Molecular Mechanism
Ponatinib D8’s primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . Ponatinib D8 is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .
Temporal Effects in Laboratory Settings
In a real-world setting, Ponatinib D8 has shown a decrease in the incidence of cardiovascular adverse events (CAEs) with timely dose adjustment and cardio-oncology support . The response rate and 5-year overall survival (OS) were higher than those observed in the Ponatinib Ph + ALL and CML Evaluation (PACE) trial .
Dosage Effects in Animal Models
Ponatinib D8 exhibited a dose-dependent effect on tumor growth, with a dose of 3 mg/kg having no effect, 10 mg/kg inhibiting growth by 56%, and 30 mg/kg inducing tumor regression by 49% .
Metabolic Pathways
Ponatinib D8 is metabolized mostly by CYP3A4, while the amount of unchanged drug excreted in urine is below the detection limit . Thus, the contribution of renal clearance (CLR) to the total clearance (CLtot) is considered negligible . It is also metabolized by CYP2C8 (30.4%), CYP2D6 (14.4%), and CYP3A5 (2–3%) .
Transport and Distribution
After oral administration of 45 mg Ponatinib D8 once daily for 28 days in cancer patients, the steady state volume of distribution is 1223 L . Ponatinib D8 is a weak substrate for P-gp and ABCG2 .
属性
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJVRSECIGDHY-DHNBGMNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C#CC4=CN=C5N4N=CC=C5)C(F)(F)F)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





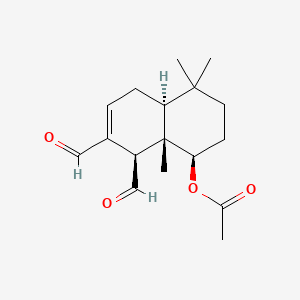

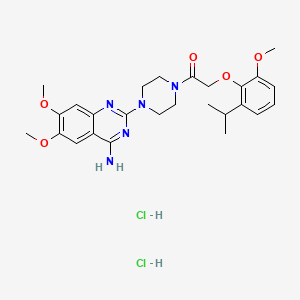
![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
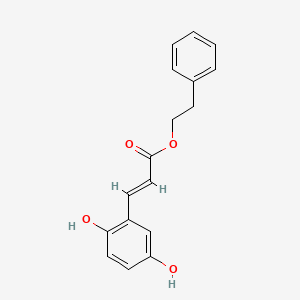

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
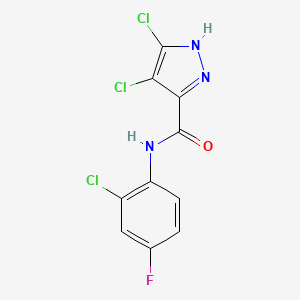
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
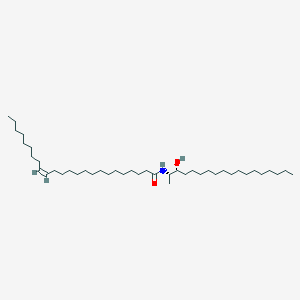
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)